3(2H)-Isoquinolinone, 1-(2-chlorophenyl)-
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Overview
Description
1-(2-Chlorophenyl)isoquinolin-3(2H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a chlorine atom in the 2-position of the phenyl ring and the isoquinolin-3(2H)-one core structure makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)isoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Another approach involves the reaction of 2-chlorobenzophenone with isoquinoline derivatives under specific conditions . This method may require the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-(2-Chlorophenyl)isoquinolin-3(2H)-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atom in the 2-position of the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
1-(2-Chlorophenyl)isoquinolin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)isoquinolin-3(2H)-one can be compared with other similar compounds, such as:
1-(2-Bromophenyl)isoquinolin-3(2H)-one: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluorophenyl)isoquinolin-3(2H)-one: Similar structure but with a fluorine atom instead of chlorine.
1-(2-Methylphenyl)isoquinolin-3(2H)-one: Similar structure but with a methyl group instead of chlorine.
These compounds share the isoquinoline core structure but differ in the substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
89721-02-8 |
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Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(18)17-15/h1-9H,(H,17,18) |
InChI Key |
IIXWNHNPWDCURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC=CC3=CC(=O)N2)Cl |
Origin of Product |
United States |
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